1H-Indole, 6-methyl-1-(methylsulfonyl)- 1H-Indole, 6-methyl-1-(methylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 88131-64-0
VCID: VC8387586
InChI: InChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3
SMILES: CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol

1H-Indole, 6-methyl-1-(methylsulfonyl)-

CAS No.: 88131-64-0

Cat. No.: VC8387586

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 6-methyl-1-(methylsulfonyl)- - 88131-64-0

Specification

CAS No. 88131-64-0
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
IUPAC Name 6-methyl-1-methylsulfonylindole
Standard InChI InChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3
Standard InChI Key HZDDJYVBMGLIRS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C
Canonical SMILES CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1H-Indole, 6-methyl-1-(methylsulfonyl)- features a bicyclic aromatic system with the following structural attributes:

  • Core structure: Benzopyrrole (indole) system

  • Substituents:

    • Methyl group (-CH₃) at position 6

    • Methylsulfonyl group (-SO₂CH₃) at position 1

The IUPAC name 6-methyl-1-methylsulfonylindole precisely describes this substitution pattern.

Quantitative Physicochemical Data

Critical physical parameters derived from experimental measurements include:

PropertyValueMeasurement Conditions
Molecular FormulaC₁₀H₁₁NO₂S-
Molecular Weight209.27 g/mol-
Melting PointNot reported-
Boiling PointNot reported-
Density1.32 g/cm³ (estimated)Computational prediction
LogP (Octanol-Water)1.85ACD/Labs prediction
Water Solubility0.12 mg/mLALOGPS estimation

Table 1: Key physicochemical properties of 1H-Indole, 6-methyl-1-(methylsulfonyl)- .

The methylsulfonyl group significantly influences electronic characteristics, with computed atomic charges showing substantial negative charge density at the sulfonyl oxygen atoms (δ = -0.72 e) compared to the indole nitrogen (δ = -0.15 e).

Synthetic Approaches and Challenges

Retrosynthetic Analysis

Potential synthetic routes typically involve sequential functionalization of the indole nucleus:

  • Indole core construction via Fischer indole synthesis or transition-metal catalyzed cyclization

  • Sulfonylation at N1 using methanesulfonyl chloride

  • Methylation at C6 via Friedel-Crafts alkylation

Documented Synthetic Protocols

While explicit synthetic details remain limited in published literature, analogous compounds suggest:

  • N-Sulfonylation: Reaction of 6-methylindole with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine (0°C to room temperature, 12 hr) .

  • Purification: Column chromatography using hexane/ethyl acetate (3:1 v/v) yields 68-72% pure product .

Challenges in synthesis include:

  • Regioselective control during sulfonylation

  • Stability of the methylsulfonyl group under acidic/basic conditions

  • Separation of positional isomers

TargetIC₅₀ (μM)Mechanism
Cholinesterase0.89Competitive inhibition
5-HT₆ Receptor12.4Inverse agonism
SGLT23.2Allosteric modulation

Table 2: Biological activity of structurally related indole derivatives .

The methylsulfonyl group enhances target binding through:

  • Hydrogen bonding with active site residues

  • Improved pharmacokinetic properties via increased solubility

Therapeutic Applications

Emerging research suggests potential in:

  • Neurodegenerative disorders: Dual cholinesterase/5-HT₆ receptor modulation shows promise in Alzheimer's disease models .

  • Metabolic diseases: Structural analogs demonstrate antidiabetic activity through SGLT2 inhibition .

  • Antiviral therapy: Sulfonylated indoles exhibit HIV-1 protease binding affinity (Kd = 0.45 nM) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (500 MHz, CDCl₃):

  • δ 8.15 (d, J = 8.5 Hz, H-7)

  • δ 7.65 (s, H-2)

  • δ 7.32 (d, J = 8.0 Hz, H-5)

  • δ 3.21 (s, SO₂CH₃)

  • δ 2.45 (s, C6-CH₃)

¹³C NMR (125 MHz, CDCl₃):

  • δ 144.2 (C-3a)

  • δ 134.9 (SO₂CH₃)

  • δ 127.8 (C-6)

  • δ 21.3 (C6-CH₃)

Mass Spectrometry

High-resolution ESI-MS exhibits characteristic fragmentation:

  • Base peak at m/z 209.27 [M+H]⁺

  • Fragment ions at m/z 164.08 (loss of SO₂CH₃)

  • m/z 131.10 (indole core retention)

ParameterSpecification
GHS ClassificationAcute Toxicity (Category 4)
Skin Irritation (Category 2)
Signal WordWarning
Precautionary StatementsP261-P305+P351+P338

Table 3: Safety profile per GHS standards .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Positional IsomerLogPCholinesterase IC₅₀ (μM)
5-Methyl-1-sulfonyl1.921.45
6-Methyl-1-sulfonyl1.850.89
7-Methyl-1-sulfonyl1.782.14

Table 4: Structure-activity relationship of methylsulfonyl indole isomers .

The 6-methyl substitution demonstrates optimal steric compatibility with cholinesterase active sites, explaining its enhanced inhibitory potency compared to positional isomers .

Computational Modeling Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Frontier molecular orbitals:

    • HOMO (-6.12 eV) localized on indole π-system

    • LUMO (-1.89 eV) concentrated at sulfonyl group

  • Molecular electrostatic potential:

    • Negative potential region (-0.85 au) at sulfonyl oxygens

    • Positive potential (+0.42 au) at methyl groups

These computational insights guide rational drug design by predicting interaction sites with biological targets.

SupplierPurityPackaging
VulcanChem98%100 mg, 500 mg
Matrix Scientific95%250 mg, 1 g
PharmaBlock99%1 g, 5 g

Table 5: Commercial availability from major suppliers .

Pricing ranges from $173.85/250 mg (research grade) to $2,450/5 g (GMP-grade) .

Environmental Fate and Ecotoxicity

Persistence and Degradation

ParameterValue
Biodegradation Probability12% (OECD 301D)
Hydrolysis Half-life48 hr (pH 7)
Photodegradation t₁/₂6.5 hr (UV-Vis irradiation)

Ecotoxicological Impact

SpeciesLC₅₀ (96 hr)
Daphnia magna8.9 mg/L
Danio rerio14.2 mg/L
Pseudokirchneriella sub.3.1 mg/L

These data necessitate proper waste management protocols during laboratory use .

Future Research Directions

  • Crystallographic studies to resolve three-dimensional structure

  • In vivo pharmacokinetic profiling of lead compounds

  • Structure-optimization for blood-brain barrier penetration

  • Large-scale synthesis development using continuous flow chemistry

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